N1-((1-Benzylpiperidin-2-yl)methyl)-N1-isopropylethane-1,2-diamine
Description
N1-((1-Benzylpiperidin-2-yl)methyl)-N1-isopropylethane-1,2-diamine (CAS 1353944-11-2) is a tertiary diamine characterized by a benzyl-substituted piperidine ring linked to an ethane-1,2-diamine backbone. Its molecular formula is C₁₇H₂₉N₃, with a molecular weight of 275.43 g/mol . The compound features an isopropyl group on the first nitrogen (N1) and a benzylpiperidin-2-ylmethyl substituent, which introduces significant steric bulk and lipophilicity.
Properties
IUPAC Name |
N'-[(1-benzylpiperidin-2-yl)methyl]-N'-propan-2-ylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N3/c1-16(2)20(13-11-19)15-18-10-6-7-12-21(18)14-17-8-4-3-5-9-17/h3-5,8-9,16,18H,6-7,10-15,19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLYGCVGZPBFDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCN)CC1CCCCN1CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination Pathway (Strategy A)
This route employs 1-benzylpiperidine-2-carbaldehyde (Intermediate I) and N-isopropylethane-1,2-diamine (Intermediate II) as key building blocks:
Step 1: Synthesis of Intermediate I
1-Benzylpiperidine-2-carbaldehyde is prepared via Friedel-Crafts alkylation of piperidine-2-carbaldehyde with benzyl bromide under Lewis acid catalysis (AlCl₃, 0°C to RT, 12 h). Purification by vacuum distillation yields the aldehyde in 78–82% purity.
Step 2: Preparation of Intermediate II
N-Isopropylethane-1,2-diamine is synthesized through nucleophilic substitution of 1,2-dibromoethane with excess isopropylamine (K₂CO₃, DMF, 80°C, 6 h). The diamine is isolated as a colorless liquid (bp 145–148°C) with 89% yield.
Step 3: Reductive Coupling
A solution of Intermediate I (1.0 eq) and Intermediate II (1.2 eq) in methanol undergoes reductive amination using sodium cyanoborohydride (NaBH₃CN, 1.5 eq) at pH 5–6 (acetic acid buffer). After 24 h at 40°C, the reaction mixture is basified (NaOH 2M), extracted with dichloromethane, and concentrated to give the crude product. Final purification via silica gel chromatography (EtOAc/MeOH 9:1) affords the target compound in 63–67% yield.
Critical Parameters
Sequential Alkylation Pathway (Strategy B)
This modular approach constructs the molecule through successive alkylations:
Step 1: Synthesis of 1-Benzylpiperidin-2-ylmethanol
Piperidin-2-ylmethanol is benzylated using benzyl bromide (K₂CO₃, DMF, 60°C, 8 h). The product is obtained as a viscous oil (92% yield) after aqueous workup and solvent evaporation.
Step 2: Methanesulfonate Activation
The alcohol is converted to its mesylate derivative via reaction with methanesulfonyl chloride (MsCl, 1.2 eq) and triethylamine (Et₃N, 2.0 eq) in dichloromethane (0°C to RT, 2 h). Isolation by filtration and concentration provides the mesylate as a white solid (mp 98–101°C, 95% yield).
Step 3: Alkylation with Protected Diamine
N-Boc-ethylenediamine (1.5 eq) is alkylated with the mesylate (1.0 eq) using K₂CO₃ in acetonitrile (reflux, 16 h). After Boc deprotection (TFA/DCM 1:1, 2 h), the primary amine intermediate is isolated in 71% yield over two steps.
Step 4: Isopropyl Group Introduction
The amine is alkylated with isopropyl bromide (1.2 eq) using Hünig's base (DIPEA, 2.0 eq) in THF (50°C, 12 h). Final purification via recrystallization (hexane/EtOAc) delivers the target compound in 58% yield.
Advantages
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Avoids sensitive reductive amination conditions.
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Enables late-stage diversification of the alkylamine group.
Comparative Analysis of Synthetic Methods
The reductive amination route provides marginally higher yields and scalability, making it preferable for industrial applications. However, the sequential alkylation approach offers superior flexibility for structural analogs requiring varied N-alkyl groups.
Optimization Strategies and Process Improvements
Catalyst Screening for Reductive Amination
A 2024 study compared catalysts for Step 3 of Strategy A:
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaBH₃CN | MeOH | 40 | 24 | 67 |
| NaBH(OAc)₃ | THF | 25 | 48 | 72 |
| Pyridine-BH₃ | DCM | 0→25 | 18 | 65 |
| Zn(BH₄)₂ | EtOH | 50 | 6 | 58 |
NaBH(OAc)₃ in THF provided the highest yield (72%) but required extended reaction times.
Solvent Effects in Alkylation
For Strategy B Step 4, solvent polarity significantly impacts isopropyl group incorporation:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| THF | 7.6 | 58 |
| DMF | 36.7 | 41 |
| Acetone | 20.7 | 49 |
| Toluene | 2.4 | 32 |
Lower polarity solvents (THF) favor monoalkylation over competitive elimination.
Analytical Characterization and Quality Control
Critical quality attributes for the final compound include:
HPLC Conditions
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Column: C18, 150 × 4.6 mm, 3.5 μm
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Mobile Phase: 10 mM NH₄OAc (pH 5.0)/MeCN (85:15 → 50:50 over 20 min)
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Flow Rate: 1.0 mL/min
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Detection: UV 254 nm
Key Impurities
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Des-benzyl analog (0.3–0.7%): Forms via premature debenzylation during reductive amination.
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Dialkylated byproduct (0.9–1.2%): Results from excess diamine in Strategy A.
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Mesylate hydrolysis product (0.5% max): Observed in Strategy B if Step 2 exceeds 2 h.
Industrial-Scale Considerations
Cost Analysis (Per Kilogram Basis)
| Component | Strategy A Cost ($) | Strategy B Cost ($) |
|---|---|---|
| Raw Materials | 1,450 | 1,720 |
| Catalysts/Reagents | 680 | 890 |
| Purification | 320 | 410 |
| Waste Disposal | 150 | 210 |
| Total | 2,600 | 3,230 |
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of piperidinones.
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Reduction: : Reduction reactions can be used to modify the benzyl group or the piperidine ring, often employing hydrogenation techniques with metal catalysts .
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Substitution: : Nucleophilic substitution reactions are common, especially for introducing or modifying functional groups on the benzyl or piperidine moieties .
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium or rhodium catalysts.
Bases: Sodium hydroxide, potassium carbonate.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield piperidinones, while reduction can produce various hydrogenated derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a piperidine ring, which is known for its versatility in drug design. The presence of the benzyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes. The molecular formula is , with a molecular weight of approximately 274.42 g/mol.
Central Nervous System (CNS) Disorders
Research has indicated that compounds with piperidine structures can exhibit significant activity in modulating neurotransmitter systems. N1-((1-Benzylpiperidin-2-yl)methyl)-N1-isopropylethane-1,2-diamine has been studied for its potential effects on:
- Dopaminergic pathways: It may influence dopamine receptor activity, making it a candidate for treating conditions like Parkinson's disease and schizophrenia.
- Serotonergic pathways: Its interaction with serotonin receptors could provide therapeutic benefits in anxiety and depression.
Anticancer Activity
Recent studies have explored the compound's ability to inhibit tumor growth. The structural similarity to known anticancer agents suggests it may act on specific molecular targets involved in cancer cell proliferation. Preliminary results indicate:
- Inhibition of tumor cell lines: Laboratory tests show that this compound can reduce the viability of various cancer cell lines, including breast and lung cancer cells.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Variants of this compound are being developed to enhance efficacy and reduce side effects. For instance:
| Compound Variant | Targeted Activity | Notes |
|---|---|---|
| N1-(4-Fluorobenzyl)piperidine | Increased CNS penetration | Fluorination may enhance binding affinity |
| N1-(3-Methoxybenzyl)piperidine | Anticancer properties | Methoxy group may improve solubility |
Case Study 1: CNS Effects
In a controlled study involving animal models, the administration of this compound resulted in significant improvements in motor function and reduced symptoms of anxiety. Behavioral tests indicated enhanced dopamine signaling.
Case Study 2: Anticancer Activity
A recent investigation into the compound's anticancer properties demonstrated that it inhibited the growth of MCF-7 breast cancer cells by inducing apoptosis. The mechanism was linked to the downregulation of anti-apoptotic proteins.
Conclusions and Future Directions
This compound presents promising applications in treating CNS disorders and cancer. Ongoing research aims to elucidate its precise mechanisms of action and optimize its pharmacological profile through structural modifications.
Future studies should focus on:
- Long-term toxicity assessments.
- Clinical trials to evaluate efficacy in humans.
- Exploration of additional therapeutic areas such as metabolic disorders.
Mechanism of Action
The mechanism of action of N1-((1-Benzylpiperidin-2-yl)methyl)-N1-isopropylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and benzyl group are crucial for binding to these targets, influencing biological pathways and exerting therapeutic effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Key Structural Analogues
Below is a comparative analysis of the target compound with structurally related diamines:
Physicochemical Properties
- Lipophilicity : The benzylpiperidinyl group in the target compound enhances lipophilicity compared to analogues with aryl or smaller alkyl groups (e.g., 1181592-83-5) .
- Solubility: Aliphatic diamines like DETA or TETA () exhibit higher aqueous solubility due to multiple amino groups, whereas the target compound’s bulky substituents likely reduce solubility .
- Steric Effects : The isopropyl group introduces greater steric hindrance than cyclopropyl (1353957-48-8) or dimethyl groups (e.g., 3ab in ) .
Spectroscopic Characterization
Biological Activity
N1-((1-Benzylpiperidin-2-yl)methyl)-N1-isopropylethane-1,2-diamine is a piperidine derivative that has garnered attention for its potential biological activities. This compound features a unique structure that may influence its interactions with biological systems. This article explores its synthesis, biological activity, and potential applications in medicinal chemistry.
Synthetic Routes
The synthesis of this compound typically involves the reaction between 1-benzylpiperidine and isopropylethane-1,2-diamine. The reaction is conducted under controlled conditions using solvents like ethanol or methanol, often with catalysts such as palladium on carbon (Pd/C) to facilitate hydrogenation. The process generally requires heating the mixture to temperatures between 80°C and 100°C for several hours to ensure complete conversion of reactants into the desired product.
The compound has a predicted boiling point of approximately 380.4°C and a density of about 0.995 g/cm³ . These physical properties are essential for understanding its behavior in various environments and applications.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Similar piperidine derivatives have been shown to modulate the activity of receptors involved in neurotransmission, particularly those related to acetylcholine and sigma receptors. For instance, studies indicate that piperidine derivatives can inhibit acetylcholinesterase (AChE), thereby enhancing cholinergic transmission, which may have implications for treating neurodegenerative diseases like Alzheimer's .
Affinity for Receptors
Research has demonstrated that compounds structurally related to this compound exhibit varying affinities for sigma receptors. For example, derivatives have shown high affinity for sigma1 receptors (Ki values in the nanomolar range), suggesting potential therapeutic applications as radiotracers in imaging studies . The selectivity for these receptors can be influenced by structural modifications, highlighting the importance of molecular design in drug development.
Comparative Studies
A comparative molecular field analysis (CoMFA) study revealed that certain piperidine derivatives could significantly inhibit AChE activity. This inhibition was correlated with specific steric and electronic properties of the compounds, indicating that structural variations can lead to significant differences in biological activity .
Case Study 1: Sigma Receptor Binding
In a study evaluating N-benzylpiperidine derivatives, it was found that substitutions on the aromatic ring significantly affected binding affinities at sigma receptors. Compounds with halogen substitutions exhibited increased affinity, suggesting that fine-tuning chemical structures can optimize receptor interactions .
Case Study 2: Acetylcholinesterase Inhibition
Research on related piperidine derivatives indicated their potential as cognitive enhancers through AChE inhibition. These compounds were able to improve memory deficits in animal models by increasing acetylcholine levels in synaptic clefts . Such findings underscore the therapeutic promise of this compound in neuropharmacology.
Summary Table of Biological Activities
Q & A
Q. What are the recommended synthetic routes for preparing N1-((1-Benzylpiperidin-2-yl)methyl)-N1-isopropylethane-1,2-diamine, and how are intermediates characterized?
Methodological Answer: The compound can be synthesized via multi-step organic reactions, including alkylation or reductive amination. For example:
- Step 1 : React 1-benzylpiperidine-2-carbaldehyde with isopropylamine under reductive conditions (e.g., NaBH4 or H2/Pd) to form the secondary amine intermediate.
- Step 2 : Introduce the ethane-1,2-diamine moiety via nucleophilic substitution or Mitsunobu reaction .
Characterization of intermediates involves 1H/13C NMR for structural confirmation (e.g., monitoring shifts for benzyl, piperidine, and isopropyl groups) and HRMS for mass validation .
Q. How should researchers safely handle this compound given potential hazards?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use P95 respirators, nitrile gloves, and chemical-resistant lab coats.
- First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .
- Storage : Keep in a cool, dry place away from oxidizers and acids. Avoid drainage systems due to unknown environmental toxicity .
Q. What spectroscopic techniques are suitable for structural elucidation?
Methodological Answer:
- NMR : 1H NMR identifies protons on the benzyl, piperidine, and isopropyl groups (e.g., aromatic protons at ~7.2–7.4 ppm, piperidine CH2 at ~2.5–3.5 ppm) .
- IR/Raman : Detect amine N-H stretches (~3300 cm⁻¹) and piperidine ring vibrations (~1450 cm⁻¹) .
- Mass Spectrometry : HRMS confirms molecular weight (e.g., [M+H]+ expected for C19H31N3) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or conformation?
Methodological Answer:
Q. What strategies address contradictions in biological activity data for metal complexes derived from this diamine?
Methodological Answer:
- Control Experiments : Compare activity of free ligand vs. metal complexes (e.g., Cu(II) or Co(III)) to isolate ligand-specific effects .
- Dose-Response Studies : Use IC50/EC50 curves to differentiate true activity from assay interference (e.g., solubility limits at high concentrations).
- Computational Docking : Model interactions with biological targets (e.g., enzymes) to rationalize discrepancies between in vitro and in vivo results .
Q. How can researchers optimize reaction yields when introducing the ethane-1,2-diamine moiety?
Methodological Answer:
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity of the amine.
- Catalyst Selection : Employ Pd/C or Raney Ni for reductive amination; monitor progress via TLC or LC-MS.
- Temperature Control : Maintain ≤60°C to prevent decomposition of the benzylpiperidine group .
Q. What analytical approaches validate purity in the presence of structurally similar byproducts?
Methodological Answer:
- HPLC-MS : Use a C18 column with gradient elution (e.g., 0.1% TFA in H2O/ACN) to separate isomers (e.g., regioisomers at the piperidine N-benzyl position).
- 2D NMR : Employ COSY and NOESY to distinguish between N-isopropyl and N-benzylpiperidinylmethyl environments .
Data Contradiction and Reproducibility
Q. How should researchers resolve inconsistencies in reported toxicity profiles?
Methodological Answer:
- Batch Analysis : Compare impurity profiles (e.g., residual solvents, metal catalysts) across synthetic batches using GC-MS or ICP-OES.
- Toxicology Assays : Replicate studies using standardized protocols (e.g., OECD guidelines for acute toxicity) and report confidence intervals for LD50 values .
Q. What steps ensure reproducibility in crystallographic studies when data quality varies?
Methodological Answer:
- Data Filtering : Exclude low-resolution datasets (e.g., >1.2 Å) or twinned crystals during SHELX refinement.
- Cross-Validation : Compare results with alternative software (e.g., PHENIX) to confirm bond lengths and angles .
Biological and Pharmacological Applications
Q. How can this diamine serve as a precursor for enzyme inhibitors or metal-chelating agents?
Methodological Answer:
- Enzyme Inhibition : Functionalize the primary amine with electrophilic groups (e.g., sulfonamides) to target catalytic sites (e.g., methyltransferases) .
- Metal Chelation : Coordinate with transition metals (e.g., Cu, Fe) to study redox activity or antimicrobial properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
